molecular formula C16H9BrO B14667094 Benz[b]indeno[1,2-e]pyran, 2-bromo- CAS No. 50333-04-5

Benz[b]indeno[1,2-e]pyran, 2-bromo-

Cat. No.: B14667094
CAS No.: 50333-04-5
M. Wt: 297.14 g/mol
InChI Key: RXIUJBVYSNKNQF-UHFFFAOYSA-N
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Description

Benz[b]indeno[1,2-e]pyran is a fused polycyclic compound featuring a pyran ring fused to an indenobenzene framework. The 2-bromo derivative introduces a bromine atom at the second position of the pyran moiety, likely influencing electronic and steric properties. Bromination of such frameworks typically enhances electrophilicity and may alter reactivity in subsequent transformations, such as nucleophilic substitutions or cross-coupling reactions .

Properties

CAS No.

50333-04-5

Molecular Formula

C16H9BrO

Molecular Weight

297.14 g/mol

IUPAC Name

2-bromoindeno[2,1-b]chromene

InChI

InChI=1S/C16H9BrO/c17-12-5-6-15-11(7-12)8-14-13-4-2-1-3-10(13)9-16(14)18-15/h1-9H

InChI Key

RXIUJBVYSNKNQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C2=CC4=C(O3)C=CC(=C4)Br

Origin of Product

United States

Preparation Methods

The synthesis of Benz[b]indeno[1,2-e]pyran, 2-bromo- typically involves multi-step organic reactions. One common synthetic route includes the bromination of Benz[b]indeno[1,2-e]pyran using bromine or a brominating agent under controlled conditions. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Benz[b]indeno[1,2-e]pyran, 2-bromo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The bromine atom in Benz[b]indeno[1,2-e]pyran, 2-bromo- can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Benz[b]indeno[1,2-e]pyran, 2-bromo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benz[b]indeno[1,2-e]pyran, 2-bromo- involves its interaction with molecular targets through its bromine and pyran moieties. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR/IR) Source Evidence ID
2-(4-Bromophenyl)-13-methyl-14-(methylthio)-...indeno[1,2-e]pyrido[1,2-b]triazine-1,3-dicarbonitrile 4-Bromophenyl ~750 (estimated) 262–263 MS: m/z 553 [M]+, IR: C≡N, C=O
Benz[b]indeno[1,2-e]pyran-6-carboxaldehyde 6-Carboxaldehyde 280.3 Not reported NMR: δ 9.8 (CHO), IR: C=O, C-O
7-Fluoro-5,11-dihydro-11-phenyl-benzo[b]indeno[1,2-e][1,4]thiazepin-12-one 7-Fluoro 374.4 Not reported NMR: δ 7.5–8.1 (Ar-H)
Hematoxylin (6aS,11bR)-7,11b-dihydrobenz[b]indeno[1,2-d]pyran-3,4,6a,9,10-pentol 3,4,6a,9,10-Pentol 302.3 100–120 (decomposes) NMR: δ 4.5–5.5 (OH), IR: O-H

Key Observations:

  • Halogen Effects: Bromine (in 4-bromophenyl derivatives) and fluorine (in thiazepinones) both act as electron-withdrawing groups.
  • Functional Group Diversity : Carboxaldehyde (C=O) and hydroxyl (OH) groups enhance polarity, improving solubility in polar solvents. Bromine’s hydrophobicity may reduce aqueous solubility compared to these groups .
  • Spectral Signatures : Bromine’s presence in MS spectra is marked by isotope patterns (e.g., m/z 551/553 in ), while IR spectra of carbonyl-containing analogs show strong C=O stretches (~1700 cm⁻¹) .

Q & A

Q. What are the optimized synthetic routes for 2-bromo-Benz[b]indeno[1,2-e]pyran derivatives, and how do reaction conditions influence yields?

Methodological Answer: Synthetic routes often involve cyclocondensation reactions, as demonstrated in the preparation of spiro-indenopyridotriazine derivatives. Key factors include:

  • Solvent Choice : Ethanol under reflux conditions enables catalyst-free synthesis of spiro derivatives with high yields (e.g., 82–95%) .
  • Temperature : Elevated temperatures (reflux) are critical for cyclization efficiency, as shown in electrosynthesis of pyran nanoparticles .
  • Catalysts : While catalyst-free methods are effective for spiro compounds , polyvinylpyrrolidone-supported triflic acid (PVPP-OTf) enhances yields in quinoxaline and chromenone syntheses .
    Data Reference : Ethanol as a solvent achieves 82–95% yields in spiro derivatives ; PVPP-OTf improves yields in multi-component reactions .

Q. How can spectroscopic and crystallographic methods confirm the structure of 2-bromo-Benz[b]indeno[1,2-e]pyran?

Methodological Answer:

  • X-Ray Diffraction : Reveals planarity and bond alternation in the central pyran system, critical for assessing aromaticity .
  • Spectroscopy : UV-Vis and mass spectrometry identify PAH derivatives (e.g., benz[l]indeno[1,2,3-cd]pyrene matches) ; NMR and IR confirm functional groups in intermediates like malononitrile adducts .
    Key Insight : Bond lengths from X-ray data align with ωβ-calculations, validating computational models .

Q. What are the key considerations for designing catalytic systems for halogenated indenopyran derivatives?

Methodological Answer:

  • Heterogeneous Catalysts : PVPP-OTf enables recyclability in synthesizing indeno[1,2-b]chromen-11-ones, reducing waste .
  • Ionic Liquids : Triethylammonium hydrogensulfate facilitates regioselective iodination and β-acetomido ketone formation, applicable to pyran trione derivatives .
    Optimization Tip : Catalyst-free conditions in ethanol minimize side reactions for spiro compounds .

Advanced Research Questions

Q. What mechanistic insights explain the formation of spirocyclic derivatives from 2-bromo-Benz[b]indeno[1,2-e]pyran precursors?

Methodological Answer:

  • Proposed Pathway : A three-component reaction mechanism involves nucleophilic attack by malononitrile on pyridotriazine intermediates, followed by cyclization with CH-acids (e.g., N,N-dimethylbarbituric acid) .
  • Key Intermediates : 1,6-Diaminopyridinone derivatives act as precursors, with acetic acid promoting cyclocondensation .
    Validation : Kinetic studies under reflux conditions track intermediate formation via HPLC .

Q. How do computational methods (e.g., DFT) enhance understanding of the electronic properties of 2-bromo-Benz[b]indeno[1,2-e]pyran?

Methodological Answer:

  • Bond Analysis : ωβ-calculations match experimental X-ray bond lengths, confirming reduced aromaticity in the pyran core .
  • Molecular Docking : Predict interactions with biological targets (e.g., PAH-associated enzymes) using structures from crystallographic data .
    Application : Computational models guide functionalization strategies for photoresponsive materials .

Q. What strategies resolve discrepancies in reported toxicity profiles of halogenated indenopyran compounds?

Methodological Answer:

  • Data Harmonization : Compare acute toxicity (e.g., LD50 = 400 mg/kg in rats ) with environmental PAH carcinogenicity data (e.g., indeno[1,2,3-cd]pyrene ).
  • Tumorigenicity Assessment : Address conflicting reports by testing derivatives in in vitro mutagenicity assays (Ames test) and in vivo carcinogenicity models .

Q. How can 2-bromo-Benz[b]indeno[1,2-e]pyran serve as a precursor for photoresponsive materials?

Methodological Answer:

  • Nano-Synthesis : Electrosynthesis produces pyran-derivative nanoparticles using cyclic diketones and isatines, with temperature-controlled size optimization .
  • Fluorescence Tuning : Solvent polarity studies (e.g., ethanol vs. dichloromethane) modulate emission spectra of nonalternant PAHs .
    Application Example : Spiro-indeno pyran tricarbonitriles exhibit potential as organic semiconductors .

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